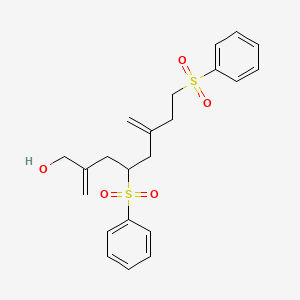
5-Nitro-9h-fluorene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-9h-fluorene-4-carboxylic acid is an organic compound with the molecular formula C14H7NO5. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both nitro and carboxylic acid functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-9h-fluorene-4-carboxylic acid typically involves the nitration of 9H-fluorene-4-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the fluorene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-9h-fluorene-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Alcohols for esterification, amines for amidation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Amino-9h-fluorene-4-carboxylic acid.
Substitution: Esters and amides of this compound.
Oxidation: Oxidized derivatives of the fluorene ring.
Aplicaciones Científicas De Investigación
5-Nitro-9h-fluorene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can be used in the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Used in the production of materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 5-Nitro-9h-fluorene-4-carboxylic acid depends on its specific applicationThese functional groups allow the compound to interact with various molecular targets and pathways, making it useful in different chemical and biological contexts .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Nitro-9-oxo-9h-fluorene-4-carboxylic acid
- 2,5,7-Trinitro-9-oxo-9h-fluorene-4-carboxylic acid
- 9-Hydroxy-9h-fluorene-1-carboxylic acid
- 9-Methyl-9h-fluorene-2-carboxylic acid
Uniqueness
5-Nitro-9h-fluorene-4-carboxylic acid is unique due to the specific positioning of the nitro group at the 5-position and the carboxylic acid group at the 4-position on the fluorene ring. This specific arrangement imparts distinct chemical properties and reactivity compared to other nitrofluorene derivatives. The presence of both nitro and carboxylic acid groups allows for a wide range of chemical modifications and applications .
Propiedades
Número CAS |
7145-76-8 |
|---|---|
Fórmula molecular |
C14H9NO4 |
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
5-nitro-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H9NO4/c16-14(17)10-5-1-3-8-7-9-4-2-6-11(15(18)19)13(9)12(8)10/h1-6H,7H2,(H,16,17) |
Clave InChI |
IMIYOMGCXPCDFQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC=C2)C(=O)O)C3=C1C=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate](/img/structure/B13994271.png)




![6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B13994290.png)




![2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13994315.png)
